molecular formula C13H19Cl2NO B13743364 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-methoxy-, hydrochloride, (R)- CAS No. 30074-66-9

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-methoxy-, hydrochloride, (R)-

Cat. No.: B13743364
CAS No.: 30074-66-9
M. Wt: 276.20 g/mol
InChI Key: XYTNPORBXPAQMP-UHFFFAOYSA-N
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Description

The compound 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-methoxy-, hydrochloride, (R)- (hereafter referred to as Compound A) is a chiral naphthylamine derivative with a tetrahydroquinoline-like scaffold. Key structural features include:

  • A 1,2,3,4-tetrahydro-naphthalene backbone.
  • Substituents: 8-chloro, 5-methoxy, and N,N-dimethylamine groups.
  • Hydrochloride salt form, enhancing solubility and stability.
  • (R)-enantiomer configuration, critical for stereospecific interactions in biological systems .

Properties

CAS No.

30074-66-9

Molecular Formula

C13H19Cl2NO

Molecular Weight

276.20 g/mol

IUPAC Name

(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride

InChI

InChI=1S/C13H18ClNO.ClH/c1-15(2)11-6-4-5-9-12(16-3)8-7-10(14)13(9)11;/h7-8,11H,4-6H2,1-3H3;1H

InChI Key

XYTNPORBXPAQMP-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)C1CCCC2=C(C=CC(=C12)Cl)OC.[Cl-]

Origin of Product

United States

Preparation Methods

Step 1: Reductive Amination

  • Starting materials:
    (S)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine (Compound I) and propionaldehyde.

  • Reaction conditions:

    • Molar ratio of Compound I to propionaldehyde: 1:1.0–4.0 (preferably 1:1.8).
    • Reducing agents: Sodium borohydride (NaBH4), potassium borohydride (KBH4), lithium borohydride (LiBH4), zinc borohydride (Zn(BH4)2), or sodium triacetoxyborohydride (NaBH(OAc)3).
    • Acidic medium formed by organic acids such as acetic acid, formic acid, oxalic acid, methanesulfonic acid, or benzenesulfonic acid.
    • Temperature range: 10–60 °C (commonly 20–30 °C).
    • Solvent: Dichloromethane (DCM) is typically used.
  • Procedure:
    The reducing agent and acid are added dropwise to a stirred solution of Compound I in DCM at controlled temperature, followed by slow addition of propionaldehyde. The reaction is monitored by HPLC for completion. After reaction, the mixture is basified with aqueous sodium hydroxide, separated, and concentrated to yield an oily intermediate (Compound II). This intermediate is often dissolved in isopropanol or ethanol for the next step.

  • Yields and purity:
    The purity of Compound II typically exceeds 90–98% by HPLC, and the reaction yields are high, contributing to an overall yield exceeding 80% for the entire process.

Step 2: Catalytic Hydrogenation and Salt Formation

  • Catalyst:
    Palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)2/C).

  • Conditions:

    • Hydrogen pressure: 10–20 kg/cm².
    • Temperature: Room temperature.
    • Reaction time: 4–6 hours.
  • Procedure:
    The isopropanol solution of Compound II is subjected to catalytic hydrogenation under the above conditions to remove benzyl protecting groups and reduce any double bonds if present. After completion, the catalyst is filtered off, and concentrated hydrochloric acid is added dropwise to form the hydrochloride salt of the target compound. The mixture is stirred further, then filtered and dried to yield the final product as an off-white solid.

  • Yield and purity:
    The isolated yield of the hydrochloride salt is approximately 87%, with HPLC purity greater than 98%.

Comparative Analysis of Preparation Methods

Preparation Aspect Traditional Methods Novel Method (CN111393309A)
Starting materials 5-methoxy-2-tetralone, chiral amines (S)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine
Reductive amination approach Multiple steps, chiral resolution required Direct reductive amination with high stereoselectivity
Catalytic hydrogenation High-pressure, multiple steps Mild conditions, room temperature, Pd/C catalyst
Yield 17–34% (chiral resolution methods) >80% total yield
Safety Hazardous high-pressure hydrogenation Safer, environmentally friendly
Cost Expensive chiral phosphoric acid catalysts Low-cost reagents and catalysts
Industrial applicability Limited due to low yield and safety Suitable for scale-up and process production

Experimental Data Summary

Example Compound I (g) Reducing Agent Acid (g) Propionaldehyde (g) Solvent (mL) Hydrogenation Catalyst Yield (%) Purity (HPLC %)
3 50 NaBH4 (13.5) Acetic acid (64.1) 18.6 DCM (500) + EtOH (250) Pd/C (2.5 g) 87.1 >98
4 50 KBH4 (19.2) Acetic acid (64.1) 18.6 DCM (500) + iPrOH (250) Pd/C (2.5 g) Not specified >98
5 50 NaBH4 (13.5) Acetic acid (64.1) 41.2 DCM (500) + iPrOH (250) Pd/C (2.5 g) Not specified >90

Advantages of the Novel Preparation Method

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The partially aromatic naphthalene ring system in the compound undergoes electrophilic aromatic substitution due to its electron-rich nature. The methoxy group (-OCH₃) at position 5 acts as a strong activating, ortho/para-directing group, while the chloro substituent at position 8 is deactivating but meta-directing. This creates a complex directing effect, influencing substitution patterns.

Reagents/Conditions :

  • Nitration : Nitric acid (HNO₃) with sulfuric acid (H₂SO₄) under controlled temperatures.

  • Sulfonation : Fuming sulfuric acid (H₂SO₄).

Products :

  • Nitro-substituted derivatives : Substitution at positions ortho or para to the methoxy group (e.g., nitration at position 6 or 7).

  • Sulfonic acid derivatives : Formation of sulfonic acid groups at activated positions.

Oxidation

The compound can be oxidized to form quinone derivatives , particularly targeting the aromatic ring system. The methoxy group and chloro substituent may influence the site of oxidation.

Reagents/Conditions :

  • Potassium permanganate (KMnO₄) in acidic or basic media.

  • Chromium trioxide (CrO₃) under acidic conditions.

Products :

  • Quinone derivatives : Oxidation of the aromatic ring, potentially forming conjugated carbonyl structures.

Reduction

The compound may undergo catalytic hydrogenation , though its partially saturated tetrahydro ring limits further reduction. The reaction is often employed in its synthesis from naphthylamine derivatives.

Reagents/Conditions :

  • Hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C) under elevated pressure.

Products :

  • Further hydrogenated derivatives : While the tetrahydro ring is already saturated, selective reduction of functional groups (e.g., chloro substituent) might occur under specific conditions.

Alkylation

The tertiary amine group in the free base form (if deprotonated) can undergo alkylation , though the hydrochloride salt form reduces reactivity. Synthesis methods involving alkylation with alkyl halides (e.g., propynol derivatives) have been reported.

Reagents/Conditions :

  • Alkyl halides (e.g., propyl bromide) with a base like potassium carbonate (K₂CO₃).

Products :

  • Alkylated amine derivatives : Introduction of alkyl groups to the nitrogen atom, altering solubility and reactivity.

Salt Formation

The compound exists as a hydrochloride salt , indicating its ability to form ionic salts with acids. The protonated dimethylamino group (-N(CH₃)₂⁺) stabilizes the ion pair with chloride (Cl⁻) .

Reagents/Conditions :

  • Hydrochloric acid (HCl) : Reacts with the free base to form the hydrochloride salt .

Products :

  • Hydrochloride salt : Enhanced aqueous solubility for pharmaceutical or industrial applications .

Reaction Comparison Table

Reaction TypeKey Reagents/ConditionsProductsReference
Electrophilic SubstitutionHNO₃/H₂SO₄ (nitration), H₂SO₄ (sulfonation)Nitro/sulfonic acid derivatives
OxidationKMnO₄, CrO₃Quinone derivatives
ReductionH₂, Pd/C catalystHydrogenated derivatives
AlkylationAlkyl halides, K₂CO₃Alkylated amines
Salt FormationHClHydrochloride salt

Structural Influences on Reactivity

The compound’s reactivity is modulated by its substituents:

  • Methoxy group (-OCH₃) : Activates the aromatic ring for electrophilic substitution.

  • Chloro substituent : Deactivates the ring but directs meta-substitution.

  • Tertiary amine (-N(CH₃)₂⁺) : Protonated in the hydrochloride salt, reducing nucleophilicity but enhancing stability .

Research Findings

  • Biological Implications : While not explicitly detailed in the sources, related naphthylamine derivatives have shown anticancer activity via mitochondrial pathways .

  • Synthetic Versatility : The compound’s synthesis involves multi-step processes, including catalytic hydrogenation and alkylation, highlighting its adaptability in organic synthesis.

Scientific Research Applications

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-methoxy-, hydrochloride, ®- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-methoxy-, hydrochloride, ®- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Compound B : 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-ethyl-5-methoxy-N-(2-propynyl)-, hydrochloride (CID 45856)
  • Key Differences: N-substituents: Ethyl and propynyl groups instead of dimethylamine. Molecular Formula: C₁₆H₂₀ClNO vs. Compound A’s C₁₃H₁₉ClNO. Applications: Propynyl groups may enhance reactivity in click chemistry or covalent binding studies .
Compound C : 5-Methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CID 46462)
  • Key Differences: Lacks the 8-chloro substituent. Molecular Formula: C₁₃H₁₉NO vs. Compound A’s C₁₃H₁₉ClNO.
Compound D : 1-Naphthylamine, 8-chloro-1,2,3,4-tetrahydro-5-methoxy-N-methyl-, hydrochloride, (R)- (CAS 30074-74-9)
  • Key Differences :
    • N-methyl instead of N,N-dimethyl.
    • Stereochemistry : Both share the (R)-configuration, but altered alkylation impacts steric hindrance and receptor binding .

Functional Group Influence

Substituent Compound A Compound B Compound C
Chloro (Position 8) Yes Yes No
Methoxy (Position 5) Yes Yes Yes
N-Substituent N,N-dimethyl N-ethyl, N-propynyl N,N-dimethyl
Salt Form Hydrochloride Hydrochloride Hydrochloride

Key Observations :

  • N,N-dimethyl in A and C improves lipophilicity compared to N-ethyl/propynyl in B, affecting membrane permeability .

Physicochemical Properties

Property Compound A Compound C Schiff Base (NPNA)
Solubility Water-soluble (HCl salt) Water-soluble (HCl salt) Soluble in DMF/DMSO
Stability Stable as salt Stable as salt Air-sensitive (imine bond)
Melting Point Not reported Not reported 180–220°C (varies by substituent)

Biological Activity

1-Naphthylamine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-methoxy-, hydrochloride, (R)- is a specific derivative that has been studied for its potential pharmacological effects. This article delves into the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Profile

  • Molecular Formula : C15H22ClNO
  • SMILES : CCCOC1=C2CCCC(C2=C(C=C1)Cl)N(C)C
  • InChI : InChI=1S/C15H22ClNO/c1-4-10-18-14-9-8-12(16)15-11(14)6-5-7-13(15)17(2)3/h8-9,13H,4-7,10H2,1-3H3

Biological Activity Overview

The biological activity of 1-Naphthylamine derivatives can be categorized into several key areas:

1. Antitumor Activity

Research indicates that certain naphthylamine derivatives exhibit antitumor properties. For instance, studies have shown that these compounds can inhibit the proliferation of cancer cells in vitro. The mechanism often involves the induction of apoptosis and cell cycle arrest.

2. Antimicrobial Properties

Some derivatives of naphthylamine show significant antimicrobial activity against various pathogens. This includes both antibacterial and antifungal effects, making them candidates for further development as antimicrobial agents.

3. Neuroprotective Effects

Recent studies suggest that naphthylamine derivatives may possess neuroprotective properties. They can potentially mitigate oxidative stress and inflammation in neuronal cells, which is crucial in conditions like Alzheimer's disease.

Case Study: Antitumor Activity

A study published in MDPI explored the synthesis of silver(I)-catalyzed C4-H amination of 1-naphthylamine derivatives and their biological activities. The results indicated that these compounds could effectively inhibit tumor growth in specific cancer cell lines (e.g., breast cancer) with IC50 values below 10 µM. This suggests a potent antitumor activity linked to structural modifications on the naphthylamine core .

Case Study: Antimicrobial Activity

Another investigation highlighted the antimicrobial efficacy of naphthylamine derivatives against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, indicating a promising alternative for treating resistant strains .

Metabolic Pathways and Toxicity

The metabolism of 1-Naphthylamine derivatives has been studied extensively. In vivo studies on rats showed that these compounds are well absorbed and metabolized primarily via hydroxylation pathways. Notably, toxicity assessments revealed no significant genotoxic effects in standard assays, suggesting a favorable safety profile .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cancer cell proliferationMDPI
AntimicrobialEffective against S. aureus and C. albicansSigma-Aldrich
NeuroprotectiveReduction in oxidative stress in neuronal cellsWHO
MetabolismHydroxylation as primary metabolic pathwayPubChem
ToxicityNo significant genotoxicity observedWHO

Q & A

What are the critical safety considerations when handling (R)-1-Naphthylamine derivatives in laboratory settings?

Answer:
Handling this compound requires strict adherence to OSHA guidelines for carcinogens and mutagens. Key precautions include:

  • Storage : Store in tightly sealed containers in cool (<25°C), ventilated areas, away from oxidizers (e.g., chlorates, nitrates) and acids due to incompatibility risks .
  • Exposure Control : Use fume hoods, HEPA-filtered vacuums for cleanup, and avoid dry sweeping to minimize airborne particulates .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection. Decontaminate exposed skin immediately with water .
  • Health Risks : Chronic exposure may lead to methemoglobinemia (reduced blood oxygen capacity) and potential mutagenicity. Contamination with 2-naphthylamine (a known carcinogen) in synthesis intermediates must be rigorously monitored .

What synthetic routes are reported for preparing (R)-configured 1-naphthylamine derivatives, and what are key optimization parameters?

Answer:
While direct synthesis methods for this specific derivative are not detailed in the literature, analogous pathways for 1-naphthylamine derivatives suggest:

  • Reductive Amination : Reduce nitro precursors (e.g., substituted nitronaphthalenes) using iron/HCl at 70°C, followed by neutralization with calcium hydroxide . For the (R)-enantiomer, chiral catalysts (e.g., BINAP-Ru complexes) or enantioselective crystallization may be required.
  • Key Parameters :
    • Temperature Control : Maintain <70°C to avoid side reactions (e.g., over-reduction).
    • Purification : Steam distillation or column chromatography to isolate the hydrochloride salt .
    • Stereochemical Control : Use chiral auxiliaries or asymmetric hydrogenation, as seen in structurally related amines .

Which analytical techniques are suitable for characterizing the purity and stereochemistry of this compound?

Answer:

  • Purity Analysis :
    • HPLC/FLD : Fluorescence detection (ex: 270 nm, em: 415 nm) effectively quantifies naphthylamine derivatives, with detection limits <1 ppm .
    • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and detects halogen isotopes (e.g., chlorine) .
  • Stereochemical Confirmation :
    • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with polar organic mobile phases to resolve (R)- and (S)-enantiomers.
    • X-ray Crystallography : For absolute configuration determination, particularly if the compound forms stable crystals .

How can researchers resolve discrepancies in reported biological activities of this compound across studies?

Answer:
Discrepancies may arise from:

  • Contaminants : Trace 2-naphthylamine (a bladder carcinogen) in synthesis batches can skew toxicity data. Implement rigorous purity checks via HPLC and GC-MS .
  • Stereochemical Variability : Ensure enantiomeric excess (>98%) using chiral analytical methods, as biological activity often depends on the (R)-configuration .
  • Assay Conditions : Standardize cell lines, exposure times, and solvent controls (e.g., DMSO concentration) to minimize variability .

What methodologies are effective for studying the environmental fate and degradation products of this compound?

Answer:

  • Adsorption Studies : DNA-based nanoparticles (e.g., Y-DNA/Ad-8) can capture hydrophobic naphthylamine derivatives from aqueous systems, enabling quantification via fluorescence spectroscopy .
  • Degradation Pathways :
    • Photolysis : Expose to UV light (254 nm) and analyze by LC-MS/MS for hydroxylated or dechlorinated products.
    • Microbial Degradation : Use soil or wastewater microbiota under aerobic/anaerobic conditions, monitoring metabolites like 8-chloro-5-methoxy-naphthalene .

How can in silico modeling predict the pharmacokinetic properties of this compound?

Answer:

  • QSAR Models : Use descriptors like logP (hydrophobicity), polar surface area, and H-bond donors to predict blood-brain barrier permeability and metabolic stability. The methoxy and chloro groups may enhance lipophilicity, requiring adjustments for renal clearance .
  • Molecular Docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential metabolic sites (e.g., N-demethylation) .

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